methyl3-fluoro-4-formylpyridine-2-carboxylate
CAS No.: 2248374-85-6
Cat. No.: VC5376173
Molecular Formula: C8H6FNO3
Molecular Weight: 183.138
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 2248374-85-6 | 
|---|---|
| Molecular Formula | C8H6FNO3 | 
| Molecular Weight | 183.138 | 
| IUPAC Name | methyl 3-fluoro-4-formylpyridine-2-carboxylate | 
| Standard InChI | InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 | 
| Standard InChI Key | QVSHRLIJMMVLDB-UHFFFAOYSA-N | 
| SMILES | COC(=O)C1=NC=CC(=C1F)C=O | 
Introduction
Chemical Identity and Structural Properties
Methyl 3-fluoro-4-formylpyridine-2-carboxylate belongs to the class of fluorinated heteroaromatic compounds. Its molecular formula is , with a molecular weight of 183.14 g/mol . The SMILES notation delineates its structure: a pyridine ring substituted with a fluorine atom at position 3, a formyl group at position 4, and a methyl carboxylate ester at position 2 .
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| CAS Number | 2248374-85-6 | |
| Molecular Formula | ||
| Molecular Weight | 183.14 g/mol | |
| SMILES | COC(=O)c1nccc(c1F)C=O | 
The fluorine atom’s electronegativity and the electron-withdrawing carboxylate ester and formyl groups render the pyridine ring highly electron-deficient. This electronic configuration influences reactivity, particularly in nucleophilic substitution and cross-coupling reactions .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate is documented, analogous pathways for fluoropyridine derivatives suggest plausible strategies:
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Nitration and Fluorination: Methyl 4-pyridinecarboxylate could undergo nitration at position 3, followed by nucleophilic aromatic substitution (SNAr) with fluoride ions. This approach mirrors the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate using CsF in DMSO .
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Formylation: Introduction of the formyl group at position 4 might employ Vilsmeier-Haack formylation, a method commonly used for aromatic formylation.
 
Reactivity Profile
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Nucleophilic Substitution: The fluorine atom at position 3 is susceptible to displacement by strong nucleophiles (e.g., amines, thiols), as seen in related fluoropyridines .
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Cross-Coupling: The formyl group at position 4 offers a site for condensation reactions (e.g., formation of hydrazones or Schiff bases) or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura).
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Ester Hydrolysis: The methyl carboxylate can be hydrolyzed to the carboxylic acid under basic conditions, enabling further functionalization .
 
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound are unavailable, insights can be drawn from analogs:
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-NMR: Expected signals include a singlet for the methyl ester (), a doublet for the fluorine-coupled aromatic proton (), and a formyl proton () .
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-NMR: The carbonyl carbons (ester and formyl) would resonate at and , respectively. The coupling constant for the fluorine-bearing carbon is typically .
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-NMR: A singlet near is anticipated, consistent with meta-fluorine substituents in pyridines .
 
Mass Spectrometry (MS)
Electron ionization (EI-MS) would likely show a molecular ion peak at , with fragments corresponding to loss of CO (), CHOH (), and the formyl group () .
Applications and Derivatives
Pharmaceutical Intermediates
Fluoropyridines are pivotal in drug discovery due to their metabolic stability and bioavailability. The formyl and ester groups in this compound make it a versatile precursor for:
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Anticancer Agents: Analogous fluoropyridines are used in kinase inhibitors .
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Antibiotics: The formyl group can be converted into hydrazide derivatives with antimicrobial activity.
 
Material Science
Electron-deficient pyridines serve as ligands in catalysis. For example, palladium complexes of fluoropyridines catalyze C–H activation reactions .
Future Directions
Further research should focus on:
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Optimizing synthetic routes to improve yields.
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Exploring catalytic applications in asymmetric synthesis.
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Evaluating biological activity in drug discovery pipelines.
 
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